molecular formula C12H16N2OS B1518851 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline CAS No. 1042798-15-1

2-Methyl-3-(thiomorpholine-4-carbonyl)aniline

Cat. No.: B1518851
CAS No.: 1042798-15-1
M. Wt: 236.34 g/mol
InChI Key: XCEIUIICMVGVFC-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiomorpholine-4-carbonyl)aniline is a versatile organic compound with the molecular formula C₁₂H₁₆N₂OS and a molecular weight of 236.34 g/mol. This compound features a thiomorpholine ring, an aniline group, and a methyl group, making it a valuable scaffold in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline typically involves the following steps:

  • Formation of Thiomorpholine-4-carbonyl Chloride: Thiomorpholine is reacted with phosgene to form thiomorpholine-4-carbonyl chloride.

  • Coupling with Aniline: The resulting thiomorpholine-4-carbonyl chloride is then coupled with aniline in the presence of a base, such as triethylamine, to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aniline group to a nitro group, resulting in 2-Methyl-3-(thiomorpholine-4-carbonyl)nitrobenzene.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups, providing derivatives with different properties.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong acids (H₂SO₄) are used for electrophilic substitution, while nucleophilic substitution may involve alkyl halides and bases.

Major Products Formed:

  • Oxidation Products: Nitro derivatives

  • Reduction Products: Amino derivatives

  • Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

2-Methyl-3-(thiomorpholine-4-carbonyl)aniline is widely used in scientific research due to its structural versatility and reactivity. Its applications include:

  • Chemistry: As a building block in organic synthesis, it is used to create complex molecules and study reaction mechanisms.

  • Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline exerts its effects depends on its derivatives and the specific biological targets. For example, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit specific enzymes involved in disease pathways.

  • Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 2-Methyl-3-(morpholine-4-carbonyl)aniline

  • 2-Methyl-3-(piperidine-4-carbonyl)aniline

  • 2-Methyl-3-(thiomorpholine-4-carbonyl)nitrobenzene

Properties

IUPAC Name

(3-amino-2-methylphenyl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9-10(3-2-4-11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEIUIICMVGVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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